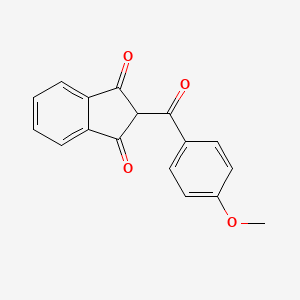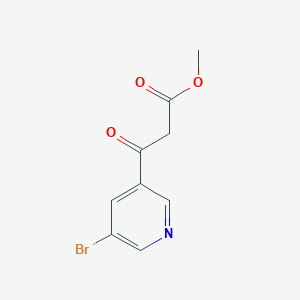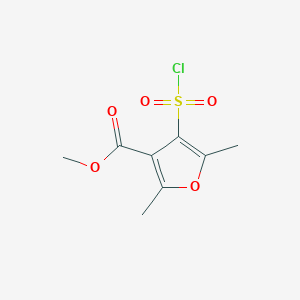
5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
An efficient synthesis protocol of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides has been described .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography or other experimental methods. The exact structure would depend on the specific compound .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one with hydrazonoyl halides .Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, density, boiling point, and flash point can be determined experimentally. For example, a related compound, 5-Acetyl-2,4-dimethylthiazole, has a molecular weight of 155.215 g/mol, a density of 1.15, a boiling point of 230°C, and a flash point of 104°C .Aplicaciones Científicas De Investigación
Insecticidal Activity
A study conducted by Maddila et al. (2015) explored the insecticidal activity of a series of triazole derivatives, including compounds similar to 5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. These compounds demonstrated significant activity against the Indian meal moth, Plodia interpunctella, a common pest in stored grain products. This research suggests potential applications in pest control and agricultural protection (Maddila, Pagadala, & Jonnalagadda, 2015).
Antioxidant and Analgesic Properties
Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, which were evaluated for their analgesic and antioxidant activities. These findings highlight the potential of triazole derivatives in pharmaceutical applications, particularly for pain management and oxidative stress reduction (Karrouchi et al., 2016).
Corrosion Inhibition
Yadav et al. (2013) investigated benzimidazole derivatives, closely related to 5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in hydrochloric acid. This research is crucial for industrial applications where corrosion prevention is necessary, suggesting the use of these compounds in coatings or treatments for metal preservation (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activity
Tien et al. (2016) explored the antimicrobial properties of 1,2,4-triazole derivatives against various microorganisms. These findings indicate the potential of such compounds in the development of new antimicrobial agents, which could be significant in the medical field, especially in combating antibiotic-resistant strains (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-4-6(14-5(2)9-4)7-10-11-8(13)12(7)3/h1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPTUNHSVKMSOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372499 |
Source


|
| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylthiazol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
263157-05-7 |
Source


|
| Record name | 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)








![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)

